tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Overview
Description
tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a complex organic compound notable for its application in various fields of scientific research. Its unique structural features include a pyrimido[4,5-d]azepine ring system, which is fused with a chlorine atom at position 4 and a tert-butyl ester group at position 7. The compound's molecular architecture endows it with significant chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate typically involves a multi-step process starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: : Starting from a suitably substituted diamine and diketone, cyclization reactions are employed to form the fused ring system.
Halogenation: : Chlorine is introduced via halogenation reactions, often using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Esterification: : The tert-butyl ester group is introduced through esterification, usually involving tert-butyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow processes to optimize yield and efficiency. These methods often incorporate automated reaction monitoring and control systems to maintain precise conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically forming more complex derivatives or altering the oxidation state of the nitrogen atoms in the ring system.
Reduction: : Reduction reactions can be used to modify the compound's functional groups, often employing hydrogenation catalysts like palladium on carbon.
Substitution: : The chlorine atom at position 4 can be a site for nucleophilic substitution reactions, introducing various substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Sodium methoxide, potassium tert-butoxide.
Major Products
The reactions can lead to the formation of derivatives with altered electronic properties, potentially enhancing the compound's utility in various applications.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is utilized as a building block for synthesizing complex molecules. Its reactivity and structural versatility make it valuable in the development of novel organic compounds.
Biology
Biologically, the compound has shown promise in various assays, demonstrating potential anti-inflammatory, antiviral, and anticancer activities. These properties are attributed to its ability to interact with specific molecular targets and pathways.
Medicine
In medicinal chemistry, the compound is explored for drug development. Its unique structure serves as a scaffold for designing pharmaceuticals aimed at treating various diseases.
Industry
Industrial applications include the synthesis of specialty chemicals and advanced materials, leveraging the compound's chemical reactivity and stability under various conditions.
Mechanism of Action
The mechanism by which tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the observed biological activities. The compound's pyrimido[4,5-d]azepine core is critical in these interactions, often engaging in hydrogen bonding and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]azepine Derivatives: : Compounds with similar fused ring systems but different substituents.
Chlorinated Heterocycles: : Compounds like 4-chloro-quinolines and 4-chloro-benzodiazepines.
Uniqueness
What sets tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate apart is its combination of a tert-butyl ester group and a chlorine atom within a pyrimido[4,5-d]azepine framework
Conclusion
This compound is a fascinating compound with significant implications for scientific research. Its complex synthesis, diverse reactivity, and broad applications underscore its value as a versatile tool in advancing knowledge and developing new technologies.
Properties
IUPAC Name |
tert-butyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-6-4-9-10(5-7-17)15-8-16-11(9)14/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQQLMMARYLDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653601 | |
Record name | tert-Butyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057338-27-8 | |
Record name | tert-Butyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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